![molecular formula C16H16BrNO2 B495734 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide](/img/structure/B495734.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is an organic compound with a complex structure that includes a brominated biphenyl group and an ethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide typically involves the reaction of 3-bromobiphenyl-4-ol with N-ethylacetamide under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylacetamide moiety.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom in the biphenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated biphenyl derivative.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide involves its interaction with specific molecular targets. The brominated biphenyl group can interact with hydrophobic pockets in proteins, while the ethylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[(3-bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Comparison: Compared to similar compounds, 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H16BrNO2 |
---|---|
Molekulargewicht |
334.21g/mol |
IUPAC-Name |
2-(2-bromo-4-phenylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-18-16(19)11-20-15-9-8-13(10-14(15)17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
NDAWQOROFNCRIB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Kanonische SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.